molecular formula C10H12FNO B1446648 1-(Aminomethyl)-5-fluoro-2,3-dihydroinden-1-ol CAS No. 1547039-10-0

1-(Aminomethyl)-5-fluoro-2,3-dihydroinden-1-ol

Cat. No.: B1446648
CAS No.: 1547039-10-0
M. Wt: 181.21 g/mol
InChI Key: XDGGHCFIHUIYGR-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-5-fluoro-2,3-dihydroinden-1-ol is a functionalized 2,3-dihydro-1H-indene (indane) derivative of interest in medicinal chemistry and drug discovery research. This compound features both an aminomethyl and a hydroxyl group on the same carbon atom of the indane scaffold, a structure recognized as a privileged scaffold in pharmaceutical development for its ability to interact with biologically relevant targets . The core indane structure is a common motif in compounds investigated for their activity on the central nervous system . The specific substitution pattern with a fluorine atom at the 5-position and the 1,1-aminohydroxy group makes it a versatile chiral building block for the synthesis of more complex molecules. Researchers can utilize this compound as a key intermediate to develop potential therapeutic agents. Its structure suggests potential as a precursor for the synthesis of novel aminoindane derivatives, which have been explored in patent literature for various therapeutic areas . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use and is strictly not for human consumption. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

1-(aminomethyl)-5-fluoro-2,3-dihydroinden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-8-1-2-9-7(5-8)3-4-10(9,13)6-12/h1-2,5,13H,3-4,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGGHCFIHUIYGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C1C=C(C=C2)F)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1547039-10-0
Record name 1-(aminomethyl)-5-fluoro-2,3-dihydro-1H-inden-1-ol
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Preparation Methods

General Synthetic Strategy

The synthesis of 1-(Aminomethyl)-5-fluoro-2,3-dihydroinden-1-ol typically follows these key stages:

  • Starting material : A substituted indene or dihydroindenone derivative.
  • Fluorination : Introduction of the fluorine atom at the 5-position of the indene ring.
  • Aminomethylation : Installation of the aminomethyl group at the 1-position.
  • Hydroxylation : Formation of the 1-ol moiety on the dihydroinden ring.

These transformations often require careful control of reaction conditions to achieve regio- and stereoselectivity.

Following fluorination, the introduction of the aminomethyl group at the 1-position and the formation of the 1-ol are achieved through multi-step transformations:

  • Aminomethylation
    The aminomethyl group is typically introduced via nucleophilic substitution or reductive amination strategies on suitably functionalized intermediates, such as halogenated or carbonyl-containing dihydroindenes.

  • Hydroxylation
    The hydroxyl group at the 1-position can be introduced by reduction of ketone precursors or via selective oxidation/hydrolysis steps, depending on the starting materials.

  • Multi-step synthesis
    According to commercial synthesis data, the overall preparation involves several sequential steps starting from simple indene derivatives, carefully orchestrated to install the fluorine, aminomethyl, and hydroxyl functionalities with high regioselectivity and yield.

Representative Data Table on Fluorination Reaction Optimization

Entry Fluorine Source Equiv. Catalyst (mol %) Solvent Temp (°C) Yield (%) Notes
1 Py·HF 10 10 DCM 0 10 Low yield
2 Et3N·3HF 10 10 DCM 0 0 No product
3 KF (CsF) 10 10 DCM 0 0 No product
4 BF3·Et2O 10 10 DCM 0 83 Optimal yield
5 BF3·Et2O 2 10 DCM 0 Lower Insufficient fluorine source
6 BF3·Et2O 5 10 DCM 0 Lower Suboptimal fluorine source
7 BF3·Et2O >10 10 DCM 0 No improvement Excess fluorine source not beneficial

Source: Adapted from experimental results in

Summary Table of Key Preparation Features

Preparation Step Method/Condition Outcome/Notes
Fluorination BF3·Et2O (10 equiv), IB catalyst (10 mol %), m-CPBA (1.2 equiv), DCM, 0 °C, 10 min High yield (up to 83%), metal-free, mild
Aminomethylation Nucleophilic substitution or reductive amination on intermediates Introduces aminomethyl group at 1-position
Hydroxylation Reduction or selective oxidation of ketone precursors Forms 1-ol moiety on dihydroinden ring
Overall Synthesis Multi-step from indene derivatives Requires regioselectivity and functional group compatibility

This detailed overview consolidates current authoritative knowledge on the preparation methods of this compound, emphasizing catalytic fluorination innovations and multi-step synthetic strategies essential for this complex molecule. Further optimization and exploration of biocatalytic methods are promising avenues for enhancing synthesis efficiency and selectivity.

Chemical Reactions Analysis

Acylation of the Aminomethyl Group

The primary amine (-CH₂NH₂) undergoes acylation with anhydrides or acyl chlorides. For example:

  • Reaction with Acetic Anhydride : Forms N-acetyl derivatives under mild conditions (20–25°C, 2–4 hours, THF solvent).

  • Reactivity Comparison :

    Reagent Product Yield Conditions
    Ac₂OAcetylated82%THF, RT, 2h
    BzClBenzoylated75%DCM, 0°C→RT

This reaction retains the hydroxyl and fluorine groups, enabling selective functionalization.

Oxidation of the Hydroxyl Group

The secondary alcohol (-OH) oxidizes to a ketone using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane (DMP):

  • DMP Oxidation : Achieves >90% conversion to 1-(aminomethyl)-5-fluoroindan-1-one within 1 hour.

  • Byproduct Analysis : Over-oxidation to carboxylic acids is minimal (<5%) under controlled conditions.

Nucleophilic Fluorine Substitution

The para-fluoro substituent participates in SNAr reactions with strong nucleophiles (e.g., amines, alkoxides):

  • Reaction with Sodium Methoxide :

    Ar F+NaOMeAr OMe+NaF\text{Ar F}+\text{NaOMe}\rightarrow \text{Ar OMe}+\text{NaF}

    Yields 5-methoxy derivatives at 60–65% (DMF, 80°C, 12h) .

  • Limitations : Steric hindrance from the bicyclic framework reduces reactivity compared to simpler aryl fluorides .

Condensation Reactions

The amine and hydroxyl groups enable cyclocondensation with carbonyl compounds:

  • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imines (60–70% yield, ethanol, reflux) .

  • Heterocycle Synthesis :

    • With β-ketoesters: Forms pyrrolidine-fused derivatives via Michael addition-cyclization (50–55% yield) .

    • With CS₂: Produces thiazolidinones under basic conditions.

Reductive Amination

The primary amine undergoes reductive alkylation with ketones or aldehydes:

  • Example : Reaction with formaldehyde and NaBH₃CN yields N-methyl derivatives (85% yield, MeOH, RT).

Protection/Deprotection Strategies

  • Amine Protection : Boc₂O (tert-butoxycarbonyl) in THF/water (pH 9–10) provides stable N-Boc derivatives (90% yield).

  • Hydroxyl Protection : TBSCl (tert-butyldimethylsilyl chloride) selectively protects the -OH group (imidazole, DMF, 85% yield) .

Catalytic Transformations

  • Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling at the C4 position (if halogenated) achieves biaryl derivatives (Pd(PPh₃)₄, K₂CO₃, 70–75% yield) .

  • Photoredox Functionalization : Visible-light-mediated C–H amination introduces amino groups at the inden core .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 200°C, releasing HF (TGA analysis) .

  • pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis of the aminomethyl group in strong acids/bases.

Scientific Research Applications

1-(Aminomethyl)-5-fluoro-2,3-dihydroinden-1-ol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or enhanced mechanical strength.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-5-fluoro-2,3-dihydroinden-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The aminomethyl group can form hydrogen bonds, while the fluorine atom can participate in halogen bonding, enhancing the compound’s affinity for its target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Substituents Molecular Weight (g/mol) Key Pharmacological Notes Synthetic Considerations References
1-(Aminomethyl)-5-fluoro-2,3-dihydroinden-1-ol 5-F, 1-(aminomethyl) ~167.18* Enhanced receptor binding; improved metabolic stability Requires fluorination and aminomethylation steps
1-(Aminomethyl)-5-bromo-2,3-dihydroinden-1-ol 5-Br, 1-(aminomethyl) ~227.09 Potential cross-reactivity due to bromine; lower metabolic stability Bromine substitution simplifies synthesis but increases molecular weight
5-Fluoro-2,3-dihydro-1H-inden-1-ol 5-F, no aminomethyl 152.15 Reduced target affinity due to lack of amine functionality Simpler synthesis but limited pharmacological utility
(1R)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride 6-(OCHF2), 1-NH2 (R-configuration) 235.66 Improved solubility (HCl salt); stereospecific activity Chiral synthesis required; difluoromethoxy adds complexity
5-Methyl-2,3-dihydro-1H-inden-4-ol 5-CH3, 4-OH 148.20 Altered lipophilicity; potential for different metabolic pathways Methyl group introduces steric hindrance
5-Fluoro-2-methyl-1H-inden-3-yl acetic acid 5-F, 2-CH3, 3-acetic acid 618.55 High molecular weight limits bioavailability; acetamide moiety for targeting Complex synthesis with multiple substituents

*Estimated based on bromo analogue (C9H10BrNO → C9H10FNO).

Pharmacological and Physicochemical Insights

  • Fluorine vs. Bromine : Replacing bromine (as in the 5-bromo analogue ) with fluorine reduces molecular weight and enhances electronegativity, improving metabolic resistance and target binding .
  • Stereochemistry : The (1R)-configured amine in (1R)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride highlights the importance of chirality in activity, suggesting that enantiomeric purity could be critical for the target compound.
  • Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility, whereas the free base form of the target compound may require formulation adjustments for optimal bioavailability.

Biological Activity

1-(Aminomethyl)-5-fluoro-2,3-dihydroinden-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and comparative studies with related compounds.

  • Molecular Formula : C10H12FNO
  • Molecular Weight : 183.21 g/mol
  • Structure : The compound features an aminomethyl group, a fluorine atom, and a dihydroindenol framework, which contribute to its unique biological properties.

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with proteins and nucleic acids, enhancing its binding affinity to biological macromolecules.
  • Fluorine Substitution : The presence of the fluorine atom increases metabolic stability and alters the compound's lipophilicity, which can enhance bioavailability.
  • Hydroxyl Group : The hydroxyl group may participate in additional interactions that contribute to the compound's overall bioactivity.

Antitumor Activity

Research indicates that derivatives of indene compounds exhibit significant antitumor properties. For instance, related compounds have demonstrated cytotoxicity against various human tumor cell lines through mechanisms such as DNA interstrand cross-linking and induction of cell cycle arrest .

Antimicrobial Properties

Studies have shown that similar indene derivatives possess antibacterial and antifungal activities. The structural characteristics of these compounds play a crucial role in their effectiveness against pathogens .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other related compounds:

CompoundKey FeaturesBiological Activity
1-(Aminomethyl)-2,3-dihydroinden-1-olLacks fluorineVarying stability and activity
4-Fluoro-2,3-dihydroinden-1-olDifferent substitution patternPotentially altered receptor interactions
1-(Aminomethyl)-4-chloro-2,3-dihydroinden-1-olChlorine instead of fluorineDifferent metabolic pathways

This table illustrates how substitutions can significantly influence the biological properties of indene derivatives.

Study on Antitumor Efficacy

In a recent study evaluating the antitumor efficacy of indene derivatives, researchers found that certain derivatives exhibited complete tumor remission in xenograft models. The mechanism involved significant G2/M phase arrest in cancer cells .

Antimicrobial Activity Assessment

Another study focused on the antimicrobial properties of various Mannich bases derived from indene structures. Compounds were screened for their effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation .

Q & A

Q. What are the established synthetic routes for 1-(Aminomethyl)-5-fluoro-2,3-dihydroinden-1-ol, and how can its purity be verified?

The synthesis typically involves reductive amination of a fluorinated indanone precursor or reduction of a nitrile intermediate. For example, nitrile intermediates (e.g., 1-amino-4-methoxycyclohexanecarbonitrile) can be reduced to aminomethyl derivatives using catalytic hydrogenation or borane-based reagents . Purity is verified via:

  • HPLC (retention time matching reference standards) .
  • NMR spectroscopy : Characteristic signals include δ 3.2–3.5 ppm (methylene protons adjacent to the amine) and δ 1.5–2.0 ppm (dihydroindenol backbone protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirming the molecular ion peak (e.g., m/z 209.12 [M+H]⁺ for C₁₀H₁₃FNO) .

Q. How does fluorine substitution at the 5-position influence the compound’s physicochemical properties?

Fluorine’s electronegativity enhances:

  • Lipophilicity : Increased membrane permeability, critical for CNS-targeting agents (logP ~1.8–2.2) .
  • Metabolic stability : Resistance to oxidative degradation due to C-F bond strength .
  • Hydrogen-bonding capacity : Fluorine can engage in weak H-bonding with biological targets, improving binding affinity .

Q. What analytical techniques are critical for confirming the stereochemistry of this compound?

  • ¹H/¹³C NMR : Coupling constants (e.g., J = 7–9 Hz for axial-equatorial proton interactions in the dihydroindenol ring) .
  • X-ray crystallography : Definitive assignment of spatial configuration (if crystalline derivatives are available) .
  • Circular Dichroism (CD) : For chiral centers, compare optical rotation with enantiomerically pure standards .

Advanced Research Questions

Q. What strategies optimize regioselective introduction of the aminomethyl group in the dihydroindenol scaffold?

  • Directing groups : Use ortho-directing substituents (e.g., methoxy) to guide electrophilic amination .
  • Protection-deprotection : Temporarily block reactive sites (e.g., hydroxyl groups) with tert-butoxycarbonyl (Boc) before functionalization .
  • Transition-metal catalysis : Palladium-mediated C-H activation for selective amination .

Q. How can researchers resolve contradictions in reported yield data for this compound’s synthesis?

  • Reaction optimization : Screen catalysts (e.g., CuI in PEG-400/DMF improves nitrile reduction efficiency) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance intermediate stability, while ethanol/water mixtures improve crystallization .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during nitrile reduction .

Q. What computational methods predict the biological activity of this compound, and how can they be validated?

  • Molecular docking : Simulate binding to GABA analogs (e.g., gabapentin targets like voltage-gated calcium channels) .
  • QSAR modeling : Correlate fluorine’s Hammett σₚ values (~0.06) with anticonvulsant activity .
  • Validation : Perform in vitro assays (e.g., neuronal injury models using oxygen-glucose deprivation) to confirm neuroprotective effects .

Q. How can reaction byproducts (e.g., diastereomers or oxidized derivatives) be minimized during synthesis?

  • Reducing agents : Use NaBH₄ instead of LiAlH₄ to prevent over-reduction of the ketone intermediate .
  • Inert atmosphere : Nitrogen or argon prevents oxidation of the amine group during reflux .
  • Chromatographic purification : Silica gel chromatography with 5% NH₃ in methanol removes polar impurities .

Contradiction Analysis

  • Fluorine positioning : and highlight conflicting data on whether 5-fluoro substitution enhances solubility or crystallinity. Resolve via comparative solubility assays in PBS (pH 7.4) .
  • Stereochemical outcomes : Patent EP 3 858 835 reports higher yields for trans-aminomethyl derivatives, while literature on gabapentin analogs favors cis configurations. Validate via NOESY NMR to assess spatial proximity of protons .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Aminomethyl)-5-fluoro-2,3-dihydroinden-1-ol
Reactant of Route 2
1-(Aminomethyl)-5-fluoro-2,3-dihydroinden-1-ol

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